molecular formula C12H17ClFNO B1341420 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride CAS No. 614731-22-5

4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1341420
CAS No.: 614731-22-5
M. Wt: 245.72 g/mol
InChI Key: XTNJIZGDNRHHKM-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a 2-fluorophenoxy group attached via a methylene bridge to the piperidine ring. The hydrochloride salt enhances its water solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

4-[(2-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNJIZGDNRHHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589366
Record name 4-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-22-5
Record name 4-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorophenol is replaced by the piperidine moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol. The reaction temperature is typically maintained between 0°C and 50°C to control the rate of reaction and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical profiles of piperidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Weight Key Properties
4-[(2-Fluorophenoxy)methyl]piperidine HCl 2-fluorophenoxy ~290.72* Enhanced solubility due to HCl salt; moderate lipophilicity .
4-[(2-Chloro-6-fluorophenyl)methoxy]methylpiperidine HCl 2-chloro-6-fluorophenyl ~365.83 Increased halogenation may improve receptor binding but raise toxicity risks .
4-(2,4-Difluorophenoxy)piperidine HCl 2,4-difluorophenoxy ~245.68 Higher fluorine content could enhance metabolic stability .
4-(3-Fluorobenzyloxy)piperidine HCl 3-fluorobenzyloxy ~285.75 Altered substituent position affects steric interactions and target affinity .
4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine HCl 3-trifluoromethylphenoxy ethyl ~329.77 Trifluoromethyl group increases lipophilicity and CNS penetration potential .

*Calculated based on .

Key Observations :

  • Halogenation : Chlorine (e.g., ) and fluorine (e.g., ) substituents influence electronic effects and metabolic stability. Chlorinated analogs may exhibit stronger receptor binding but higher toxicity .
  • Substituent Position: The 2-fluorophenoxy group in the target compound vs.
  • Salt Forms : Hydrochloride salts are universally employed to improve aqueous solubility, critical for drug delivery .

Biological Activity

4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride is a chemical compound with significant biological activity, particularly in pharmacological contexts. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16FNO·HCl
  • Molecular Weight : 245.72 g/mol
  • IUPAC Name : 4-[(2-fluorophenoxy)methyl]piperidine; hydrochloride

The compound features a piperidine ring substituted with a 2-fluorophenoxy group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformational states, leading to changes in biochemical pathways and cellular processes.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological effects:

  • CNS Activity : Preliminary studies suggest potential efficacy in treating neurological disorders due to its ability to penetrate the blood-brain barrier.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models.

Case Studies

  • Locomotor Activity in Mice : A study assessed the locomotor activity of mice administered with varying doses of the compound. Results indicated a dose-dependent increase in activity, suggesting stimulant properties .
  • Metabolic Stability : Another investigation focused on the metabolic stability of the compound in mouse liver microsomes, revealing significant insights into its pharmacokinetics and potential therapeutic window .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
4-[(3-Fluorophenoxy)methyl]piperidine hydrochlorideStructureModerate CNS activity
4-[(4-Fluorophenoxy)methyl]piperidine hydrochlorideStructureLow anti-inflammatory effect
4-[(2-Chlorophenoxy)methyl]piperidine hydrochlorideStructureHigh receptor modulation

The presence of the fluorine atom at the ortho position in this compound contributes to its unique reactivity and binding affinity compared to its analogs.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Synthesis and Evaluation : A series of novel piperidine derivatives were synthesized, demonstrating improved binding affinities for target receptors. These modifications aim to enhance therapeutic efficacy while minimizing side effects .
  • Toxicology Studies : Toxicological assessments have been conducted to evaluate safety profiles, revealing acceptable margins for therapeutic use in preclinical models .

Q & A

Q. Example Reaction Conditions Table :

StepReagents/ConditionsPurposeYield Influence
AlkylationPiperidine, 2-fluorophenoxymethyl chloride, K₂CO₃, DMF, 60°CNucleophilic substitutionExcess base increases deprotonation but may cause side reactions
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)Remove unreacted starting materialSolvent polarity affects resolution

Basic: What safety precautions are critical when handling this compound?

Answer:
The compound’s GHS hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Mandatory precautions:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : In airtight containers, away from oxidizers and moisture. Temperatures <25°C prevent decomposition .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling optimize the synthesis and reactivity of this compound?

Answer:
Computational approaches like density functional theory (DFT) and reaction path searches can predict optimal conditions:

  • Transition State Analysis : Identify energy barriers for key steps (e.g., alkylation) to refine temperature/pH .
  • Solvent Screening : COSMO-RS simulations predict solvent effects on reaction kinetics .
  • Virtual Reactor Design : Process simulation software (e.g., Aspen Plus) models large-scale synthesis, minimizing trial-and-error .

Case Study : ICReDD’s quantum-guided workflow reduced reaction optimization time by 40% for similar piperidine derivatives .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Answer:
Contradictions often arise from structural analogs with differing substitution patterns (e.g., 2-nitrophenoxy vs. 2-fluorophenoxy groups) . Methodological solutions include:

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) to compare affinity for target receptors under standardized conditions .
  • Structural Analysis : X-ray crystallography or NMR to correlate substituent orientation (e.g., fluorophenyl vs. chlorophenyl) with activity .
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile disparate datasets .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; validate against certified reference materials .
  • Structural Confirmation : 1^1H/13^13C NMR (DMSO-d₆ solvent) to verify piperidine ring protons (δ 1.5–3.0 ppm) and fluorophenyl signals (δ 6.8–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 256.1 .

Advanced: How can reactor design improve scalability for this compound’s synthesis?

Answer:

  • Continuous Flow Systems : Microreactors enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis) during alkylation .
  • Membrane Separation : Integrate nanofiltration to recycle catalysts (e.g., K₂CO₃) and reduce waste .
  • Process Control : Real-time PAT (Process Analytical Technology) monitors reaction progress via inline IR spectroscopy .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Degradation Pathways : Hydrolysis of the ether bond under acidic/alkaline conditions; avoid pH extremes .
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
  • Light Sensitivity : Store in amber glass to prevent photodegradation of the fluorophenyl group .

Advanced: How can researchers validate the ecological impact of this compound?

Answer:

  • Aquatic Toxicity : Follow OECD 202 (Daphnia magna acute toxicity) and OECD 201 (algal growth inhibition) .
  • Biodegradation : Use OECD 301B (CO₂ evolution test) to assess persistence .
  • QSAR Modeling : Predict bioaccumulation potential via logP calculations (experimental logP ≈ 2.1) .

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